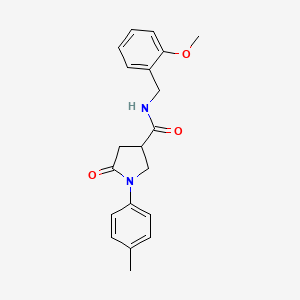
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMMP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMMP is a synthetic compound that belongs to the class of pyrrolidinecarboxamide derivatives.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in inflammation, cancer cell growth, and glucose metabolism. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to regulate blood glucose levels and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable and can be stored for a long time. However, there are some limitations to using N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. It is a relatively new compound, and its full potential has not yet been explored. In addition, the exact mechanism of action of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its effects on cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could also be studied for its potential to regulate blood glucose levels and improve insulin sensitivity in diabetic patients. Finally, the development of new synthetic routes to N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzaldehyde with 2-methoxybenzylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine. The amine is further reacted with ethyl acetoacetate to form the pyrrolidine ring. The final step involves the introduction of the carboxamide group using a coupling reagent.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers. It has also been shown to induce apoptosis in cancer cells and inhibit their growth. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential to regulate blood glucose levels and improve insulin sensitivity.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-9-17(10-8-14)22-13-16(11-19(22)23)20(24)21-12-15-5-3-4-6-18(15)25-2/h3-10,16H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBIEWSYRIKYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)

![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)


![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)